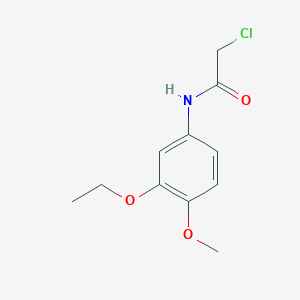![molecular formula C10H11ClN2O3 B7557941 methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557941.png)
methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate, also known as Carbaryl, is a widely used insecticide that belongs to the carbamate family. It is used to control pests in agriculture, forestry, and domestic settings. Carbaryl is a white crystalline solid that is soluble in water and has a molecular weight of 201.66 g/mol.
Mechanism of Action
Methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate acts as an acetylcholinesterase inhibitor, which means that it blocks the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for nerve function. By blocking this enzyme, methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nerves and ultimately paralysis of the insect.
Biochemical and Physiological Effects:
methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate has been shown to have a wide range of biochemical and physiological effects on insects. It can cause changes in the nervous system, disrupt the metabolism, and interfere with the reproductive system. In addition, methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate has been shown to have toxic effects on non-target organisms such as birds, fish, and mammals.
Advantages and Limitations for Lab Experiments
Methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate is a widely used insecticide that has proven to be effective against a wide range of pests. It is relatively inexpensive and easy to use, making it a popular choice for farmers and pest control professionals. However, methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate has been shown to have toxic effects on non-target organisms, which can limit its use in certain situations. In addition, the overuse of methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate can lead to the development of resistance in insects, which can render it ineffective over time.
Future Directions
There are several areas of research that could be explored in the future regarding methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate. One area of interest is the development of new insecticides that are more effective and less toxic to non-target organisms. Another area of research is the development of new methods for controlling pests that do not rely on chemical insecticides. Finally, there is a need for more research on the long-term effects of methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate on the environment and human health.
Synthesis Methods
Methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate is synthesized by reacting 2-chloroacetamide with 4-nitrophenol to form 4-nitrophenyl-2-chloroacetyl amide. This intermediate is then reacted with methyl carbamate in the presence of a catalyst to form methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate.
Scientific Research Applications
Methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate has been extensively studied for its insecticidal properties and has been shown to be effective against a wide range of pests. It is commonly used in agriculture to control pests in crops such as cotton, soybeans, and corn. It is also used in forestry to control bark beetles and other pests that damage trees. In addition, methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate is used in domestic settings to control pests such as ants, cockroaches, and fleas.
properties
IUPAC Name |
methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-16-10(15)13-8-4-2-7(3-5-8)12-9(14)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEBNDRXDXHVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide](/img/structure/B7557858.png)
![2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide](/img/structure/B7557871.png)

![[2-(Pyridin-3-ylmethylamino)phenyl]methanol](/img/structure/B7557883.png)
![4-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7557897.png)
![3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide](/img/structure/B7557906.png)

![4-[3-[3-(Hydroxymethyl)anilino]butyl]phenol](/img/structure/B7557924.png)

![[3-[(2-Methylpyrazol-3-yl)methylamino]phenyl]urea](/img/structure/B7557943.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B7557944.png)
![4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol](/img/structure/B7557950.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline](/img/structure/B7557964.png)
![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)